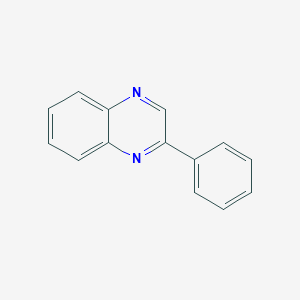

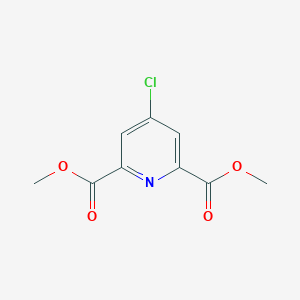

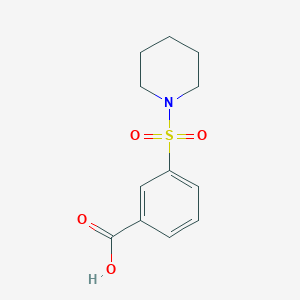

![molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 90842-92-5](/img/structure/B188128.png)

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Vue d'ensemble

Description

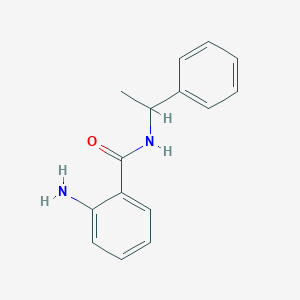

“4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a compound with the molecular formula C10H10N4S . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties .

Synthesis Analysis

This compound is synthesized by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide through N-allyl-2-isonicotinoylhydrazinecarbothioamide. The reaction involves base-catalysed intramolecular dehydrative cyclization of this intermediate . The synthesis process yields a good yield of 75-85% .Molecular Structure Analysis

The molecular structure of this compound is non-planar . The crystal structure was determined by X-ray diffraction at low temperature (100 K). The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ . The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .Chemical Reactions Analysis

The compound is part of the 1,2,4-triazole family, which is known for its corrosion inhibition properties . The inhibitor activity of this compound against corrosion of neutral copper surfaces has been investigated .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.28 . It is characterized by the presence of signals for C=N groups in its IR absorption spectra . The 1H-NMR spectrum of the compound shows peaks corresponding to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Chimie Médicinale : Agents Antimicrobiens

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol : a été étudié pour son potentiel en tant qu'agent antimicrobien. Le noyau triazole est connu pour sa présence dans de nombreux composés ayant des propriétés antibactériennes significatives . Les modifications apportées au cycle triazole, telles que l'ajout de groupes allyle et pyridinyle, peuvent influencer l'interaction du composé avec les enzymes et les protéines bactériennes, ce qui pourrait conduire à de nouvelles classes d'antibiotiques.

Agriculture : Propriétés Fongicides

En agriculture, ce composé pourrait servir de précurseur pour le développement de nouveaux fongicides. Les triazoles sont une classe de composés qui ont été utilisés pour lutter contre une large gamme de champignons affectant les cultures . L'unicité structurale de This compound peut offrir de nouveaux modes d'action contre les agents pathogènes fongiques.

Science des Matériaux : Cadres Métallo-Organiques (MOFs)

Le potentiel du composé à agir en tant que ligand dans les cadres métallo-organiques (MOFs) est significatif en science des matériaux. Les MOFs sont utilisés pour le stockage, la séparation et la catalyse des gaz en raison de leur surface élevée et de leurs structures réglables. Le groupe pyridinyle du composé peut se coordonner avec les métaux, formant la base de nouvelles structures MOF avec des propriétés uniques .

Science de l'Environnement : Détection des Métaux Lourds

En science de l'environnement, le groupe thiol du composé peut se lier aux métaux lourds, ce qui suggère son utilisation dans des capteurs pour détecter les métaux lourds dans l'eau et le sol. Cette application est cruciale pour la surveillance de la pollution et la garantie de la sécurité environnementale .

Synthèse Chimique : Bloc de Construction pour les Composés Hétérocycliques

Ce composé peut être un bloc de construction précieux dans la synthèse de composés hétérocycliques. Ses sites réactifs, y compris les groupes allyle et thiol, permettent diverses transformations chimiques, conduisant à un large éventail de dérivés ayant des applications potentielles dans les produits pharmaceutiques et les agrochimiques .

Biochimie : Études d'Inhibition Enzymatiques

En biochimie, le composé pourrait être utilisé pour étudier l'inhibition enzymatique, en particulier dans les enzymes qui contiennent un nucléotide pyridinique comme cofacteur. L'analogie structurale avec les nucléotides pyridiniques pourrait en faire un candidat pour la conception d'inhibiteurs enzymatiques qui régulent les voies métaboliques .

Mécanisme D'action

Target of Action

The primary targets of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia.

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. The inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . This can help manage blood sugar levels, particularly in individuals with diabetes.

Result of Action

The primary result of the compound’s action is the reduction of postprandial hyperglycemia . By inhibiting the activity of alpha-amylase and alpha-glucosidase, the compound reduces the amount of glucose that enters the bloodstream after a meal. This can help manage blood sugar levels and may be beneficial for individuals with diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol in laboratory experiments include its low cost and its wide availability. It is also relatively easy to synthesize, and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For instance, it can be difficult to control the reaction conditions, and the reaction can be slow or incomplete. In addition, the product can be difficult to purify, and can be unstable.

Orientations Futures

The potential future directions for the use of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol in scientific research include the study of its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in medicine. The study of its mechanism of action could lead to a better understanding of its reactivity, as well as its potential therapeutic applications. The development of new synthetic methods could lead to the synthesis of more complex heterocyclic compounds, as well as the synthesis of novel pharmaceuticals. Finally, the exploration of its potential applications in medicine could lead to the discovery of new drugs and therapies.

Analyse Biochimique

Biochemical Properties

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper ions, leading to the formation of complex structures . This interaction can affect the enzyme’s catalytic activity, potentially inhibiting or enhancing its function. Additionally, this compound has been studied for its potential neuroprotective effects, where it interacts with α-synuclein, a protein associated with neurodegenerative diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aggregation of α-synuclein in neuronal cells, which is crucial in the context of neurodegenerative diseases . Furthermore, this compound can impact the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, its interaction with copper ions can lead to the formation of stable complexes, which can inhibit or activate enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSITGDYTVXFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353351 | |

| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90842-92-5 | |

| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol work as a corrosion inhibitor for mild steel?

A1: Research suggests that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibits mild steel corrosion in acidic environments. This organic compound achieves this by adsorbing onto the mild steel surface. [] This adsorption process leads to the formation of a protective film that acts as a barrier against corrosive agents. [] Electrochemical impedance spectroscopy (EIS) studies have confirmed the increased impedance at the steel surface in the presence of this compound, supporting the formation of a protective layer. []

Q2: What analytical techniques were used to characterize 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and investigate its corrosion inhibition mechanism?

A2: Researchers employed a combination of techniques to characterize both the compound and its interaction with mild steel. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) were utilized to confirm the structure and purity of the synthesized 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. [] To investigate its corrosion inhibition mechanism, electrochemical impedance spectroscopy (EIS) was employed to study the changes in impedance at the steel/solution interface, providing insights into the formation and effectiveness of the protective film. [] Additionally, scanning electron microscopy (SEM) was used to visually examine the mild steel surface after exposure to the corrosive environment with and without the inhibitor, revealing information about the extent of corrosion and the morphology of the protective layer formed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

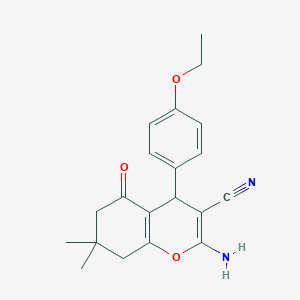

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)